

# (r)-Omeprazole as a probe for CYP2C19 phenotyping studies

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (r)-Omeprazole

Cat. No.: B128189

[Get Quote](#)

An In-depth Technical Guide to **(r)-Omeprazole** as a Probe for CYP2C19 Phenotyping Studies

## Introduction

Omeprazole is a proton pump inhibitor (PPI) widely used for treating acid-related gastrointestinal disorders.<sup>[1][2][3]</sup> It is administered as a racemic mixture of two enantiomers: (S)-omeprazole (esomeprazole) and **(R)-omeprazole**. The metabolism of omeprazole is primarily mediated by the cytochrome P450 (CYP) enzyme system in the liver, with CYP2C19 and CYP3A4 being the principal isoenzymes involved.<sup>[4][5][6][7][8]</sup>

The gene encoding CYP2C19 is highly polymorphic, leading to significant interindividual variability in enzyme activity.<sup>[9][10]</sup> This genetic variation categorizes individuals into different metabolizer phenotypes, which directly impacts the pharmacokinetics and pharmacodynamics of omeprazole.<sup>[1][2][11]</sup> Consequently, omeprazole has been established as a reliable probe drug for determining an individual's CYP2C19 phenotype.<sup>[12][13][14][15]</sup> This guide provides a detailed overview of the use of omeprazole, with a focus on its enantiomers, for CYP2C19 phenotyping studies, intended for researchers, scientists, and drug development professionals.

## Metabolic Pathways of Omeprazole Enantiomers

The biotransformation of omeprazole is stereoselective. CYP2C19 is the primary enzyme responsible for the 5-hydroxylation of both enantiomers, while CYP3A4 mainly catalyzes the formation of omeprazole sulfone.<sup>[6][7][11][15]</sup>

- **(S)-Omeprazole:** The hydroxylation of the S-enantiomer is almost exclusively mediated by CYP2C19.[12][13][16]
- **(R)-Omeprazole:** The R-enantiomer is metabolized through hydroxylation by both CYP2C19 and CYP3A4.[12][13][16][17]

This stereoselective metabolism is crucial for phenotyping. Because (S)-omeprazole's clearance is highly dependent on CYP2C19, its metabolic ratio provides a more specific measure of CYP2C19 activity.[12][16]



[Click to download full resolution via product page](#)

**Caption:** Metabolic pathways of omeprazole enantiomers.

## CYP2C19 Phenotypes and Corresponding Genotypes

Genetic polymorphisms in the CYP2C19 gene result in distinct phenotypes with varying metabolic capacities.

- **Poor Metabolizers (PMs):** Carry two loss-of-function alleles (e.g., 2/2, 2/3, 3/3). They exhibit significantly reduced metabolism and higher plasma concentrations of omeprazole.[1][2][4] PMs constitute about 2-5% of European and African populations and 15-20% of Asian populations.[1][3][4]

- Intermediate Metabolizers (IMs): Heterozygous individuals with one functional and one loss-of-function allele (e.g., 1/2, 1/3).[4]
- Normal Metabolizers (NMs): Carry two functional alleles (e.g., 1/1).[4]
- Rapid Metabolizers (RMs): Carry one normal function allele and one increased function allele (e.g., 1/17).[4]
- Ultrarapid Metabolizers (UMs): Carry two copies of the increased function *17 allele* (17/\*17). They metabolize omeprazole at an accelerated rate, which may lead to lower plasma concentrations and potential treatment failure at standard doses.[2][4]

## Experimental Protocols for CYP2C19 Phenotyping

A standardized protocol is essential for accurate and reproducible CYP2C19 phenotyping using omeprazole.

### Study Design and Administration

A typical phenotyping study involves administering a single oral dose of 20 mg racemic omeprazole to subjects after an overnight fast.[14][15][18]

- Participants: Healthy volunteers are often recruited. Exclusion criteria should include liver disease, co-administration of drugs known to inhibit or induce CYP2C19 or CYP3A4, and pregnancy.[19]
- Dosage: A single 20 mg oral dose of omeprazole is standard.[14][18] For studies involving repeated dosing, 40 mg/day for one week has been used.[19][20]
- Fasting: Subjects should fast overnight before drug administration to minimize variability in gastric emptying and drug absorption.[18]

### Sample Collection and Processing

- Blood (Plasma): Blood samples are typically collected at baseline and at several time points post-dose. A single blood sample taken 2 or 3 hours after drug intake is often sufficient for determining the metabolic ratio.[14][18] Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

- Urine: For urine-based phenotyping, samples are collected over a specified period (e.g., 8 hours) after omeprazole administration.[9][10] The concentrations of omeprazole and 5-hydroxyomeprazole are measured.

## Analytical Methodology

Quantitative analysis of omeprazole and its metabolites is performed using validated chromatographic methods.

- Method: High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or tandem mass spectrometry (LC-MS/MS) is the standard technique.[5][21][22][23] LC-MS/MS offers high sensitivity and specificity.
- Sample Preparation:
  - Plasma: Liquid-liquid extraction with solvents like methylene chloride or solid-phase extraction is commonly used to isolate the analytes from plasma proteins.[21][22]
  - Urine: Similar extraction procedures are applied to urine samples.
- Quantification: The limit of quantification (LOQ) for omeprazole and its metabolites in plasma is typically in the range of 5-20 nmol/L or 5-10 ng/mL.[21][22]



[Click to download full resolution via product page](#)

**Caption:** Experimental workflow for CYP2C19 phenotyping.

## Data Presentation and Interpretation

The primary metric for phenotyping is the Metabolic Ratio (MR), which reflects the rate of 5-hydroxylation of omeprazole.

- Plasma MR: Calculated as the plasma concentration of omeprazole divided by the plasma concentration of 5-hydroxyomeprazole at a specific time point (e.g., 3 hours post-dose).[\[14\]](#)

- Urine MR: Calculated as the molar amount of omeprazole divided by the molar amount of 5-hydroxyomeprazole excreted in urine over a defined period.[9][10]

## Quantitative Data

The following tables summarize key quantitative data from various phenotyping studies.

Table 1: Pharmacokinetic Parameters of Omeprazole (Single 20 mg Dose) by CYP2C19 Phenotype

| Phenotype                            | AUC (Area Under the Curve)       | Key Finding                                                         | Reference  |
|--------------------------------------|----------------------------------|---------------------------------------------------------------------|------------|
| Poor Metabolizer (PM)                | ~6 to 13-fold higher than NM/EMs | Significantly reduced clearance leads to much higher drug exposure. | [2][6][11] |
| Normal/Extensive Metabolizer (NM/EM) | Baseline                         | Standard metabolic clearance.                                       | [2][11]    |

| Ultrarapid Metabolizer (UM) | ~50% lower than NM/EMs | Increased clearance leads to significantly lower drug exposure. | [2][24] |

Table 2: Omeprazole Metabolic Ratio (MR) by CYP2C19 Phenotype

| Phenotype Group                            | Median Urine MR<br>(25%-75%<br>Percentiles) | Key Finding                                                                                                             | Reference |
|--------------------------------------------|---------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|-----------|
|                                            |                                             |                                                                                                                         |           |
| Extensive Metabolizers (EMs)               | 1.03 (0.69–1.36)                            | Baseline metabolic activity.                                                                                            | [9][10]   |
| Ultrarapid Metabolizers (UMs)              | 1.95 (1.33–2.68)                            | Higher MR indicates more parent drug is metabolized relative to what is excreted.<br><br>Statistically higher than EMs. | [9][10]   |
| Intermediate + Poor Metabolizers (IMs+PMs) | 1.40 (0.78–2.13)                            | Lower metabolic activity compared to UMs and EMs.                                                                       | [9][10]   |

Note: The urine MR reflects the ratio of the metabolite to the parent drug, so a higher ratio indicates higher enzyme activity. The study cited combined IMs and PMs for analysis.

Table 3: Enzyme Kinetics for Omeprazole 5-Hydroxylation

| Enzyme              | Turnover Number (nmol/min/nmo I P450) | KM (Michaelis Constant) | Key Finding                                                                            | Reference |
|---------------------|---------------------------------------|-------------------------|----------------------------------------------------------------------------------------|-----------|
| Recombinant CYP2C19 | <b>13.4 ± 1.4</b>                     | Low                     | <b>High affinity and high turnover rate, confirming it as the major 5-hydroxylase.</b> | [25]      |
| Recombinant CYP3A4  | 5.7 ± 1.1                             | Higher than CYP2C19     | Contributes to 5-hydroxylation but with lower affinity than CYP2C19.                   | [25]      |
| Recombinant CYP2C8  | 2.2 ± 0.1                             | Higher than CYP2C19     | Minor contribution.                                                                    | [25]      |

| Recombinant CYP2C18 | 1.5 ± 0.1 | Higher than CYP2C19 | Minor contribution. | [25] |

## Conclusion

Omeprazole is a well-validated and effective probe for CYP2C19 phenotyping. The stereoselective metabolism of its enantiomers is a critical factor, with the metabolic ratio of the (S)-enantiomer to its 5-hydroxy metabolite offering a highly specific index of CYP2C19 activity. A standardized protocol involving a single 20 mg oral dose and subsequent measurement of parent drug and metabolite concentrations in plasma or urine allows for reliable classification of individuals into poor, intermediate, normal, rapid, and ultrarapid metabolizer phenotypes. This information is invaluable for drug development, clinical pharmacology studies, and guiding personalized medicine approaches for drugs metabolized by CYP2C19.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Omeprazole Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Frontiers | Omeprazole Treatment Failure in Gastroesophageal Reflux Disease and Genetic Variation at the CYP2C Locus [frontiersin.org]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. Proton pump inhibitors: from CYP2C19 pharmacogenetics to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. researchgate.net [researchgate.net]
- 11. people.ucsc.edu [people.ucsc.edu]
- 12. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciprofiles.com [sciprofiles.com]
- 14. Use of omeprazole as a probe drug for CYP2C19 phenotype in Swedish Caucasians: comparison with S-mephentoin hydroxylation phenotype and CYP2C19 genotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereospecific analysis of omeprazole in human plasma as a probe for CYP2C19 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Improving CYP2C19 phenotyping using stereoselective omeprazole and 5-hydroxy-omeprazole metabolic ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Relationship between Phenotype and Genotype of CYP2C19 Using a Simplified Method for Phenotyping with Omeprazole in Healthy Japanese [jstage.jst.go.jp]

- 19. Phenocopies of poor metabolizers of omeprazole caused by liver disease and drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Nonlinear kinetics after high-dose omeprazole caused by saturation of genetically variable CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Determination of omeprazole and metabolites in plasma and urine by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Increased omeprazole metabolism in carriers of the CYP2C19\*17 allele; a pharmacokinetic study in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Human CYP2C19 is a major omeprazole 5-hydroxylase, as demonstrated with recombinant cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(r)-Omeprazole as a probe for CYP2C19 phenotyping studies]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b128189#r-omeprazole-as-a-probe-for-cyp2c19-phenotyping-studies\]](https://www.benchchem.com/product/b128189#r-omeprazole-as-a-probe-for-cyp2c19-phenotyping-studies)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)